molecular formula C15H32O3Si B12566272 Methyl 2-[(trimethylsilyl)oxy]undecanoate CAS No. 144457-25-0

Methyl 2-[(trimethylsilyl)oxy]undecanoate

Cat. No.: B12566272
CAS No.: 144457-25-0
M. Wt: 288.50 g/mol
InChI Key: BTHFSZMABUNFAS-UHFFFAOYSA-N
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Description

Methyl 2-[(trimethylsilyl)oxy]undecanoate is a chemical derivative of undecanoic acid, modified with both a methyl ester and a trimethylsilyl (TMS) ether group. This structure classifies it as a silylated ester, a type of compound frequently employed in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). The trimethylsilyl group is a well-known protecting and derivatizing agent that enhances the volatility and thermal stability of organic compounds, making otherwise challenging molecules like carboxylic acids and alcohols easier to analyze . The "undecanoate" moiety, an 11-carbon fatty acid chain, is a significant structural feature. Undecanoic acid esters are of interest in various research fields, including the study of lipid metabolism and the synthesis of more complex molecules. For instance, testosterone undecanoate is a well-studied fatty acid ester prodrug designed for efficient oral absorption . As a specialized reagent, this compound may serve as a key intermediate or standard in organic synthesis or metabolic studies focusing on similar fatty acid derivatives. This product is intended for use by qualified laboratory professionals and is strictly For Research Use Only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

144457-25-0

Molecular Formula

C15H32O3Si

Molecular Weight

288.50 g/mol

IUPAC Name

methyl 2-trimethylsilyloxyundecanoate

InChI

InChI=1S/C15H32O3Si/c1-6-7-8-9-10-11-12-13-14(15(16)17-2)18-19(3,4)5/h14H,6-13H2,1-5H3

InChI Key

BTHFSZMABUNFAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Silylation Using Chlorotrimethylsilane and Base

One of the most widely used methods involves reacting the ketone or ester with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out under an inert atmosphere (nitrogen) to prevent moisture interference.

  • Procedure Example A :

    • React ketone (e.g., methyl undecanoate derivative) with TMSCl and triethylamine in acetonitrile or dichloromethane at room temperature.
    • Stir the mixture overnight under nitrogen.
    • Quench with ice-water and extract with pentane or hexanes.
    • Dry organic layers over sodium sulfate and concentrate under vacuum to yield the crude silyl enol ether.
    • Purify by vacuum distillation or chromatography if necessary.
    • Yield: Typically around 80%.
  • Procedure Example B :

    • Use DBU as the base with TMSCl in dichloromethane at room temperature for 12 hours.
    • Workup involves dilution with pentane, washing with sodium bicarbonate solution, drying, and solvent evaporation to isolate the silyl enol ether.

Lithium Hexamethyldisilazide (LiHMDS) Mediated Silylation

Another approach uses a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) to generate the enolate intermediate at low temperature (0 °C), followed by addition of TMSCl.

  • Procedure :
    • Add ketone to a cooled solution of LiHMDS in tetrahydrofuran (THF) at 0 °C.
    • Stir for 30 minutes to form the enolate.
    • Add TMSCl dropwise at 0 °C and stir for an additional 45 minutes.
    • Quench with saturated aqueous sodium bicarbonate.
    • Extract with hexanes, wash, dry, and concentrate to obtain the silyl enol ether as a yellow oil.

Silylation in the Presence of Sodium Iodide and Triethylamine in DMF

A high-temperature method involves stirring the ketone with TMSCl, triethylamine, and sodium iodide in dimethylformamide (DMF) at 80 °C under nitrogen for 12 hours.

  • Procedure :
    • Mix ketone, TMSCl, triethylamine, and NaI in DMF.
    • Stir at 80 °C under nitrogen for 12 hours.
    • Cool, add cold water, and extract with light petroleum ether.
    • Wash organic layers with sodium bicarbonate and brine, then evaporate solvent to yield the silyl enol ether.

Use of Trimethylsilyl Triflate (TMSOTf)

Trimethylsilyl triflate is a more reactive silylating agent that can be used with triethylamine in anhydrous dichloromethane at 0 °C to room temperature.

  • Procedure :
    • Add ketone to dry dichloromethane under nitrogen at 0 °C.
    • Add triethylamine followed by dropwise addition of TMSOTf over 10 minutes.
    • Stir overnight at room temperature.
    • Quench with saturated sodium bicarbonate solution and extract with dichloromethane.
    • Dry and concentrate to obtain the silyl enol ether.

Comparative Data Table of Preparation Methods

Method Base Used Solvent Temperature Reaction Time Yield (%) Notes
TMSCl + Triethylamine Triethylamine Acetonitrile/DCM Room temp Overnight ~80 Simple, mild conditions
TMSCl + DBU DBU DCM Room temp 12 hours High Mild base, good for sensitive substrates
LiHMDS + TMSCl LiHMDS THF 0 °C ~1 hour Moderate Requires low temperature, strong base
TMSCl + Triethylamine + NaI Triethylamine + NaI DMF 80 °C 12 hours Moderate High temperature, longer reaction time
TMSOTf + Triethylamine Triethylamine DCM 0 °C to RT Overnight High More reactive silylating agent

Research Findings and Notes

  • The choice of base and solvent significantly affects the reaction rate and yield. Strong, non-nucleophilic bases like LiHMDS favor enolate formation at low temperatures, which can improve selectivity but require careful temperature control.

  • Using TMSOTf as the silylating agent can enhance reaction efficiency due to its higher electrophilicity compared to TMSCl, but it is more moisture sensitive and requires strictly anhydrous conditions.

  • The presence of sodium iodide in DMF facilitates the silylation at elevated temperatures, possibly by enhancing the nucleophilicity of the oxygen or stabilizing intermediates.

  • The crude silyl enol ethers are often used directly in subsequent reactions without further purification, but NMR analysis is recommended to confirm purity.

  • The silyl enol ether formation is a key step in organic synthesis, enabling further transformations such as photocatalytic coupling or radical reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(trimethylsilyl)oxy]undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions
Methyl 2-[(trimethylsilyl)oxy]undecanoate serves as a valuable intermediate in the synthesis of various organic compounds. Its trimethylsilyl group enhances the reactivity of the molecule, making it suitable for use in several organic transformations. For instance, it can participate in nucleophilic substitutions and coupling reactions, which are essential for constructing complex organic frameworks.

Reagent in Silylation Reactions
The presence of the trimethylsilyl group allows this compound to function as a silylating agent. Silylation is a critical step in organic synthesis for protecting hydroxyl groups during multi-step reactions, thus increasing the efficiency of synthetic pathways. This capability is particularly useful in the synthesis of alcohols and phenols.

Materials Science

Surfactant Properties
Due to its amphiphilic nature, this compound can be utilized as a surfactant in various formulations. Its ability to lower surface tension makes it suitable for applications in emulsions and dispersions, which are vital in coatings, cosmetics, and pharmaceuticals.

Polymer Additive
In materials science, this compound can act as an additive in polymer formulations to enhance properties such as flexibility and thermal stability. The incorporation of organosilicon compounds like this compound into polymers can improve their mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of methyl 2-[(trimethylsilyl)oxy]undecanoate involves the trimethylsilyl group, which acts as a protecting group for hydroxyl functionalities. This protection allows for selective reactions at other sites of the molecule without interference from the hydroxyl group. The trimethylsilyl group can be removed under mild conditions, revealing the hydroxyl group for further reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Esters with Varied Substituents

  • Methyl 12-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-3-oxododecanoate: This compound () shares a similar ester backbone but incorporates an azide-functionalized polyethylene glycol (PEG) chain and a ketone group. Unlike Methyl 2-[(trimethylsilyl)oxy]undecanoate, its synthesis involves oxalyl chloride-mediated activation of a carboxylic acid, followed by coupling with Meldrum’s acid. The azide group enables click chemistry applications (e.g., bioconjugation), whereas the TMS group in the target compound is more suited for hydroxyl protection .
  • Methyl Tetradecanoate (Methyl Myristate, CAS 124-10-7): A simple methyl ester lacking functionalized substituents (). Its applications focus on industrial lubricants and surfactants due to its non-polar alkyl chain. The absence of a TMS or other functional groups limits its utility in synthetic chemistry compared to this compound .

Sulfonylurea Methyl Esters (Pesticide Derivatives):

highlights methyl esters such as triflusulfuron methyl and metsulfuron methyl, which contain sulfonylurea moieties. The TMS group in the target compound precludes pesticidal activity but enhances its stability in non-aqueous synthetic environments .

Key Comparative Data Table

Compound Name Functional Groups Key Applications Synthesis Method Reference
This compound TMS ether, methyl ester Hydroxyl protection, synthetic intermediate Silylation of hydroxyundecanoic acid Inferred
Methyl 12-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-3-oxododecanoate Azide, PEG chain, ketone Bioconjugation, drug delivery Oxalyl chloride activation, Meldrum’s acid coupling
Methyl Tetradecanoate Simple methyl ester Lubricants, surfactants Esterification of myristic acid
Metsulfuron Methyl Ester Sulfonylurea, triazine ring Herbicide Sulfonamide coupling

Research Findings and Functional Insights

  • Reactivity: The TMS group in this compound offers temporary protection for hydroxyl groups, which can be cleaved under mild acidic conditions (e.g., aqueous HF or TBAF). This contrasts with azide- or sulfonylurea-containing esters, where functional groups are either reactive (azides) or biologically active (sulfonylureas) .
  • Stability : The steric bulk of the TMS group enhances stability against nucleophilic attack, making the compound less prone to hydrolysis compared to methyl esters with electron-withdrawing groups (e.g., ketones in ).
  • Applications: While simpler methyl esters () are commodity chemicals, this compound’s niche lies in specialized organic synthesis, particularly in lipid modification or polymer science.

Biological Activity

Methyl 2-[(trimethylsilyl)oxy]undecanoate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on available research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. The general structure can be represented as follows:

C13H26O2Si\text{C}_{13}\text{H}_{26}\text{O}_2\text{Si}

This compound is often used in organic synthesis and as a reagent in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of undecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction pathway can be summarized as follows:

  • Formation of Trimethylsilyl Ester : Undecanoic acid reacts with trimethylsilyl chloride to form the corresponding trimethylsilyl ester.
  • Methylation : The trimethylsilyl ester is then methylated using methyl iodide or another suitable methylating agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial effects, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food and pharmaceutical applications .

Neurotoxicity Studies

In neurotoxicity assessments, this compound was investigated for its effects on acetylcholine receptors. It demonstrated a moderate affinity for nicotinic acetylcholine receptors, which are crucial for neurotransmission. The compound's interaction with these receptors could imply potential neuroactive properties, although further studies are necessary to fully elucidate its mechanism of action .

Anti-inflammatory Effects

In vitro studies have reported that this compound possesses anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential as an anti-inflammatory agent .

Case Studies

StudyFindings
Antimicrobial Activity Inhibition of Staphylococcus aureus and Escherichia coli .
Neurotoxicity Assessment Moderate affinity for nicotinic acetylcholine receptors .
Anti-inflammatory Study Reduction in pro-inflammatory cytokines in macrophages .

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